molecular formula C15H14N6O2 B2708652 pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034380-49-7

pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2708652
CAS No.: 2034380-49-7
M. Wt: 310.317
InChI Key: LZMCSJUTVLORQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-3-ylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-15(23-11-12-2-1-5-17-8-12)18-9-13-10-21(20-19-13)14-3-6-16-7-4-14/h1-8,10H,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCSJUTVLORQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Common Name This compound
CAS Number 2034380-49-7
Molecular Formula C₁₅H₁₄N₆O₂
Molecular Weight 310.31 g/mol

Biological Activity Overview

Pyridin derivatives have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promise in various studies:

Antimicrobial Activity

Recent studies indicate that compounds with triazole and pyridine moieties exhibit significant antimicrobial properties. For instance, a related compound demonstrated high antibacterial activity against various strains of bacteria with a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL against Micrococcus luteus .

Anticancer Properties

The anticancer potential of pyridine and triazole derivatives has been highlighted in multiple studies. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma). These studies utilized the MTT assay to assess cell viability and found that several derivatives exhibited significant cytotoxicity .

Study 1: Anticancer Evaluation

In a study evaluating a series of triazole derivatives, it was found that the presence of the pyridine ring significantly enhanced the cytotoxic activity against human cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyridine-based compounds. Here, the compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis suggests that the presence of both pyridine and triazole rings is crucial for eliciting biological activity. Modifications to these rings can lead to increased potency against specific pathogens or cancer cells. The presence of electronegative substituents on the aromatic rings has been identified as beneficial for enhancing activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of pyridine derivatives with triazole moieties through various coupling methods. The compound can be synthesized using click chemistry techniques, which allow for efficient formation of the triazole ring under mild conditions. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography to confirm its structure and purity .

Anticancer Activity

Research has indicated that compounds containing triazole and pyridine moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Its efficacy against Mycobacterium tuberculosis has been highlighted in studies where derivatives were synthesized and tested for their antimicrobial potency . The presence of the triazole ring is believed to enhance its interaction with microbial enzymes, leading to effective inhibition.

Anti-inflammatory Effects

Pyridin derivatives are known for their anti-inflammatory properties. The incorporation of the triazole moiety into the structure has been linked to reduced inflammatory responses in preclinical models. Compounds similar to this compound have shown promise in reducing edema and other inflammatory markers .

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that a series of triazole-pyridine derivatives, including this compound, exhibited nanomolar inhibitory activity against specific protein kinases involved in cancer progression. The research indicated that structural modifications could enhance potency and selectivity .

Case Study 2: Antimicrobial Activity

In a comprehensive screening of new synthetic compounds against Mycobacterium tuberculosis, pyridin derivatives were found to significantly reduce bacterial viability at low micromolar concentrations. This highlights the potential for developing new treatments for resistant strains of tuberculosis using compounds like this compound .

Data Table: Summary of Applications

ApplicationMechanismReferences
AnticancerInduces apoptosis; inhibits angiogenesis ,
AntimicrobialInhibits microbial enzymes
Anti-inflammatoryReduces inflammatory markers

Q & A

Basic Question: What are the common synthetic routes for pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the triazole and pyridine moieties. A key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, intermediates like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (prepared via azide substitution) can react with alkynyl pyridine derivatives under Cu(I) catalysis . Post-triazole formation, carbamate linkage is introduced via reaction of the alcohol group with an isocyanate or chloroformate reagent. Purification often employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and structural validation via 1^1H/13^13C NMR and HRMS .

Advanced Question: How can researchers optimize reaction yields for triazole formation in sterically hindered intermediates?

Methodological Answer:
Steric hindrance in triazole synthesis can reduce yields due to slow cycloaddition kinetics. Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalyst Tuning: Use of tris(benzyltriazolylmethyl)amine (TBTA) ligands with Cu(I) improves catalytic efficiency for hindered substrates.
  • Microwave-Assisted Synthesis: Reduced reaction times (e.g., 30 min at 100°C) minimize side reactions .
    Contradictions in yield data (e.g., 70% vs. 88% in similar conditions) may arise from trace oxygen inhibition; rigorous degassing of reagents is critical .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., pyridine protons at δ 8.6–7.2 ppm, triazole CH at δ 7.5–7.8 ppm). 13^13C NMR confirms carbamate carbonyl (δ 155–160 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C16_{16}H15_{15}N7_7O2_2: 362.1357).
  • IR Spectroscopy: Detects carbamate C=O stretch (~1700 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Advanced Question: How to resolve contradictions between X-ray crystallographic data and computational structural models?

Methodological Answer:
Discrepancies may arise from crystal packing effects vs. gas-phase DFT calculations. Steps include:

  • Refinement with SHELXL: Use anisotropic displacement parameters and twinning correction for high-resolution data .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal structure .
  • DFT-D3 Corrections: Incorporate dispersion forces in computational models to better match experimental bond lengths .

Basic Question: How to assess the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., 98.67% purity retention) .
  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., >150°C suggests room-temperature stability).
  • Light Sensitivity: UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .

Advanced Question: What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design: Introduce phosphate or ester groups to enhance aqueous solubility, later cleaved in vivo .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Basic Question: How to validate the compound’s biological activity against target enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based kinetics (e.g., IC50_{50} determination with NADH-coupled detection).
  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD_D) to immobilized targets .
  • Negative Controls: Include structurally similar but inactive analogs (e.g., triazole derivatives without carbamate groups) .

Advanced Question: How to interpret conflicting bioactivity data between in vitro and cell-based assays?

Methodological Answer:
Contradictions may stem from off-target effects or metabolic instability:

  • Metabolic Profiling: Incubate with liver microsomes to identify degradation products via LC-MS .
  • CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-Response Curves: Ensure linearity in both assays; non-linear cell-based results may indicate toxicity .

Basic Question: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • SwissADME: Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations: Models membrane penetration and protein binding .
  • Docking Software (AutoDock Vina): Screens binding modes to prioritize synthesis of high-affinity analogs .

Advanced Question: How to troubleshoot low reproducibility in carbamate coupling reactions?

Methodological Answer:
Low yields often stem from moisture sensitivity or competing side reactions:

  • Anhydrous Conditions: Use molecular sieves and Schlenk techniques for moisture-sensitive reagents.
  • In Situ Activation: Replace chloroformates with CDI (1,1'-carbonyldiimidazole) to generate active intermediates.
  • Real-Time Monitoring: Employ inline IR or Raman spectroscopy to track reaction progress and optimize stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.